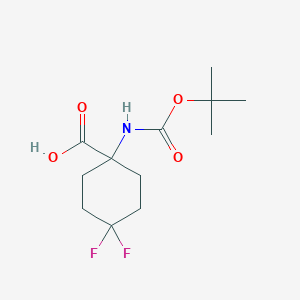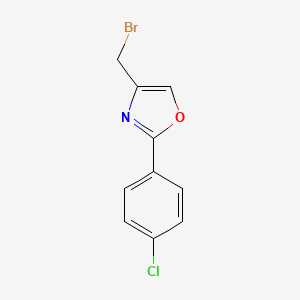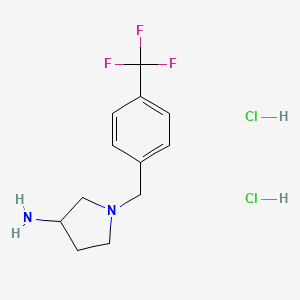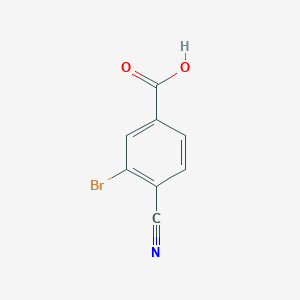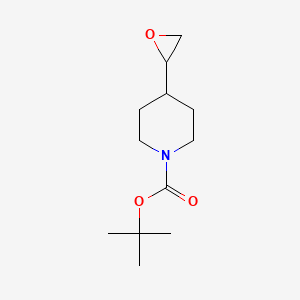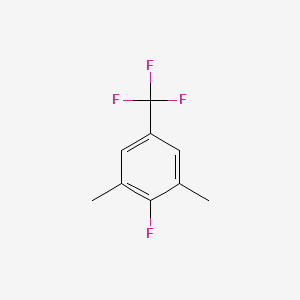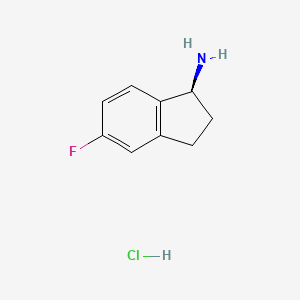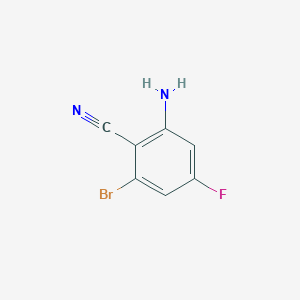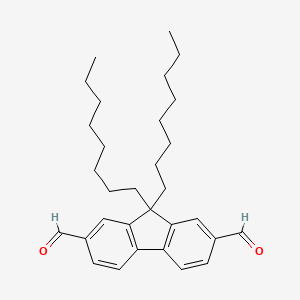
9,9-二辛基芴-2,7-二甲醛
描述
9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde: is an organic compound with the molecular formula C31H42O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the fluorene core, as well as two octyl groups at the 9 position
科学研究应用
Chemistry:
Organic Electronics: 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Fluorescent Probes: The compound can be used to develop fluorescent probes for biological imaging due to its strong fluorescence properties.
Industry:
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties, such as semiconducting polymers for electronic devices.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde typically involves the following steps:
Bromination: The starting material, 9,9-Dioctylfluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Formylation: The resulting 2,7-dibromo-9,9-dioctylfluorene is then subjected to a formylation reaction using a formylating agent such as n-butyllithium (n-BuLi) followed by dimethylformamide (DMF) to introduce the aldehyde groups.
Industrial Production Methods: While specific industrial production methods for 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde groups in 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9,9-Dioctyl-9H-fluorene-2,7-dimethanol.
Substitution: 2,7-Dinitro-9,9-dioctylfluorene or 2,7-disulfo-9,9-dioctylfluorene.
作用机制
The mechanism of action of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde in its applications is primarily based on its electronic and optical properties. The presence of the aldehyde groups allows for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties. The octyl groups provide solubility in organic solvents, facilitating processing and fabrication into devices.
Molecular Targets and Pathways:
Conjugated Polymers: The compound acts as a monomer in the synthesis of conjugated polymers, which have delocalized π-electrons that contribute to their electronic properties.
Fluorescent Probes: The fluorene core provides strong fluorescence, making it suitable for use in imaging applications.
相似化合物的比较
9,9-Dioctyl-2,7-dibromofluorene: Used in the synthesis of polymer semiconductors.
9,9-Dioctylfluorene-2,7-diboronic acid: Used in Suzuki coupling reactions to form conjugated polymers.
9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid: An oxidation product of 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde.
Uniqueness: 9,9-Di-n-octylfluorene-2,7-dicarboxaldehyde is unique due to the presence of both aldehyde and octyl groups, which provide a combination of reactivity and solubility. This makes it a versatile building block for the synthesis of a wide range of functional materials with applications in organic electronics and materials science.
属性
IUPAC Name |
9,9-dioctylfluorene-2,7-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O2/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)29-21-25(23-32)15-17-27(29)28-18-16-26(24-33)22-30(28)31/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQJNVBHJBLVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699661 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380600-91-9 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


